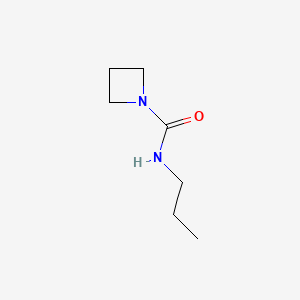

N-propylazetidine-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-propylazetidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-4-8-7(10)9-5-3-6-9/h2-6H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYZUAVMIQDVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)N1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Propylazetidine 1 Carboxamide and Analogous Structures

Strategies for Azetidine (B1206935) Ring Construction

The construction of the strained four-membered azetidine ring has been a subject of extensive research, leading to the development of numerous synthetic protocols. These methods often tackle the challenges associated with ring strain and control of stereochemistry medwinpublishers.com.

Intramolecular Cyclization Reactions for Azetidine Formation

Intramolecular cyclization is a cornerstone of azetidine synthesis. This approach typically involves the formation of a carbon-nitrogen bond through the nucleophilic attack of a nitrogen atom on an electrophilic carbon center within the same molecule. A classic example is the cyclization of γ-amino alcohols or their derivatives, where the hydroxyl group is converted into a suitable leaving group (e.g., mesylate, tosylate, or halide) to facilitate the intramolecular SN2 reaction nih.govfrontiersin.org.

Another powerful method involves the intramolecular aminolysis of epoxides. For instance, La(OTf)₃ has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidines in high yields nih.govfrontiersin.org. This method is notable for its tolerance of various functional groups nih.govfrontiersin.org. The reaction proceeds with high regioselectivity, favoring the formation of the four-membered ring.

| Substrate | Catalyst/Reagent | Product | Yield |

|---|---|---|---|

| cis-3,4-Epoxy amine | La(OTf)₃ | Substituted Azetidine | High |

| γ-Haloamine | Base | Substituted Azetidine | Variable |

Cycloaddition Reactions in Azetidine Synthesis (e.g., [2+2] Photocycloadditions)

[2+2] Cycloaddition reactions offer a direct and atom-economical route to the azetidine core by combining two unsaturated molecules mdpi.com. The aza Paternò–Büchi reaction, a photocycloaddition between an imine and an alkene, is a prominent example of this strategy for synthesizing functionalized azetidines nih.govresearchgate.net. However, this reaction has faced limitations nih.gov. Recent advancements have utilized visible-light photocatalysis to overcome some of these challenges, expanding the scope and applicability of this method chemrxiv.orgnih.gov.

For instance, a visible-light-mediated [2+2] cycloaddition between oximes and olefins, catalyzed by an iridium photocatalyst, provides a mild and general protocol for azetidine synthesis chemrxiv.org. This approach is characterized by its operational simplicity and tolerance of various functional groups chemrxiv.org. The Staudinger synthesis, involving the [2+2] cycloaddition of a ketene (B1206846) and an imine, is a classic method for preparing azetidin-2-ones (β-lactams), which can subsequently be reduced to azetidines mdpi.com.

| Reactant 1 | Reactant 2 | Reaction Type | Key Features |

|---|---|---|---|

| Imine | Alkene | Aza Paternò–Büchi nih.govresearchgate.net | Photochemical; direct access to azetidines. |

| Oxime | Olefin | Visible-Light Photocatalysis chemrxiv.orgnih.gov | Mild conditions, broad scope. |

| Ketene | Imine | Staudinger Synthesis mdpi.com | Forms azetidin-2-ones (β-lactams). |

Strain-Release Tactics in Four-Membered Heterocycle Synthesis

Strain-release-driven reactions provide a powerful thermodynamic driving force for the synthesis of azetidines. These methods often start with highly strained precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), and proceed through ring-opening reactions to yield functionalized azetidines nih.govacs.orgnih.gov. The high ring strain of ABBs facilitates their reaction with a variety of nucleophiles and electrophiles, leading to a diverse array of substituted azetidines nih.govchemrxiv.orgacs.org.

This strategy allows for a modular and programmable approach to access complex and stereopure azetidines that would be difficult to synthesize otherwise acs.orgnih.gov. For example, the reaction of ABBs with benzyl (B1604629) chloroformate or trifluoroacetic anhydride (B1165640) can produce diversely substituted 3-chloroazetidines and azetidin-3-ols nih.gov. Furthermore, a radical strain-release approach using visible-light photocatalysis has been developed to access densely functionalized azetidines from ABBs chemrxiv.org.

Metal-Catalyzed Approaches for Azetidine Ring Formation

Transition metal catalysis has emerged as a versatile tool for azetidine synthesis, enabling reactions that are otherwise challenging. Palladium-catalyzed intramolecular C(sp³)–H amination has been successfully employed to construct functionalized azetidines rsc.org. This method involves the formation of a Pd(IV) intermediate, which undergoes reductive elimination to form the azetidine ring rsc.org.

Copper-catalyzed reactions have also proven effective. For instance, a copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides provides a general route to azetidines with excellent control over regioselectivity nih.gov. Additionally, rhodium-catalyzed reactions have been used to synthesize 2-vinyl azetidines mdpi.com. These metal-catalyzed methods often exhibit high functional group tolerance and provide access to a wide range of substituted azetidines rsc.orgnih.gov.

| Metal Catalyst | Reaction Type | Substrate | Reference |

|---|---|---|---|

| Palladium(II) | Intramolecular γ-C(sp³)–H amination | Picolinamide-protected amines | rsc.org |

| Copper | Photoinduced radical 4-exo-dig cyclization | Ynamides | nih.gov |

| Rhodium | Vinyl carbene and aziridinium (B1262131) ylide formation | - | mdpi.com |

Organocatalytic Methods for Diastereoselective Azetidine Synthesis

Organocatalysis offers an attractive alternative to metal-based systems, often providing high levels of stereocontrol under mild reaction conditions. While the broader field of organocatalytic azetidine synthesis is still developing, specific examples highlight its potential. For instance, enantioselective synthesis of spirocyclic azetidine oxindoles has been achieved through intramolecular C-C bond formation using a novel chiral cation phase-transfer catalyst nih.gov. This method yields products with high enantiomeric ratios nih.gov.

Furthermore, chiral squaramide hydrogen-bond donor catalysts have been shown to promote the highly enantioselective ring-opening of 3-substituted azetidines by alkyl and acyl halides acs.org. Although this is a ring-opening reaction, it demonstrates the power of organocatalysis in controlling stereochemistry in reactions involving azetidines. The development of organocatalytic methods for the direct, diastereoselective synthesis of the azetidine ring itself is an active area of research.

Reductive Transformations for Azetidine Synthesis (e.g., from Azetidin-2-ones)

The reduction of azetidin-2-ones, also known as β-lactams, is a well-established and reliable method for the synthesis of azetidines magtech.com.cnu-tokyo.ac.jp. β-Lactams are readily accessible through various methods, most notably the Staudinger ketene-imine cycloaddition mdpi.com. A variety of reducing agents can be employed for this transformation, with hydroalanes being particularly effective acs.org. The choice of reducing agent can be crucial for achieving high yields and avoiding side reactions. This two-step sequence, involving β-lactam formation followed by reduction, provides a versatile entry point to a wide range of substituted azetidines.

Stereo- and Regioselective Synthesis of Azetidine Derivatives

The construction of the azetidine ring, a strained four-membered heterocycle, requires precise control over stereochemistry and regiochemistry, particularly when substituted derivatives are desired. rsc.org A variety of synthetic strategies have been developed to achieve this control.

One common approach is through intramolecular cyclization reactions. For instance, palladium-catalyzed intramolecular amination of C(sp³)–H bonds at the γ-position of picolinamide-protected amine substrates can efficiently produce azetidine compounds. acs.org Another method involves the intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by lanthanide(III) triflates like La(OTf)₃, which proceeds with high regioselectivity to form the azetidine ring. frontiersin.orgnih.gov This 4-exo cyclization is often favored under specific catalytic conditions.

Ring expansion of smaller heterocycles, such as aziridines, provides another route. A one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide can yield 1-arenesulfonylazetidines. organic-chemistry.org Additionally, cycloaddition reactions, such as the [2+2] photocycloaddition of imines and alkenes, can be employed to construct the four-membered ring. magtech.com.cn

For achieving specific stereoisomers, diastereoselective methods are crucial. A two-step regio- and diastereoselective method for synthesizing trans-3-(hydroxymethyl)-2-arylazetidines from oxiranylmethyl-substituted benzylamines has been described, where the kinetic control of the reaction favors the formation of the strained four-membered ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. vanderbilt.edu

The table below summarizes various approaches to synthesizing the azetidine core, highlighting the reaction type and key features.

| Synthetic Approach | Reaction Type | Key Features | Reference(s) |

| Intramolecular C-H Amination | Palladium-Catalyzed Cyclization | Uses picolinamide (B142947) directing group; targets unactivated C(sp³)–H bonds. | acs.org |

| Aminolysis of Epoxy Amines | Lanthanide-Catalyzed Cyclization | High regioselectivity for 4-exo ring closure of cis-3,4-epoxy amines. | frontiersin.orgnih.gov |

| Ring Expansion | Nucleophilic Addition | One-pot reaction of aziridines with dimethylsulfoxonium methylide. | organic-chemistry.org |

| Cycloaddition | Photocycloaddition | [2+2] reaction between imines and alkenes to form the azetidine ring. | magtech.com.cn |

| Ring Transformation | Base-Induced Cyclization | Regio- and diastereoselective formation of trans-2-arylazetidines from oxiranes. | vanderbilt.edu |

Approaches to Carboxamide Formation

The formation of the carboxamide bond is a cornerstone of organic synthesis. luxembourg-bio.com The synthesis of N-propylazetidine-1-carboxamide from an azetidine precursor relies on these well-established transformations.

Direct amidation involves the condensation of a carboxylic acid with an amine, releasing water as the only byproduct. encyclopedia.pub This method is highly atom-economical but is challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. mdpi.comrsc.org To overcome this, the reaction typically requires high temperatures (>160 °C) or methods to remove water, such as azeotropic distillation. encyclopedia.pubmdpi.com

The use of coupling reagents is a common strategy to facilitate amide bond formation under milder conditions. nih.gov Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid to form a reactive intermediate that readily undergoes nucleophilic attack by the amine. luxembourg-bio.comnih.govlibretexts.org

To avoid the stoichiometric waste generated by coupling reagents, catalytic methods for direct amidation have been developed. Boron-based catalysts, such as boric acid and various arylboronic acids, are particularly effective. nih.govthieme-connect.comjimcontent.com These catalysts facilitate the dehydration reaction, allowing it to proceed under milder conditions than uncatalyzed thermal methods. orgsyn.orgucl.ac.uk The mechanism is thought to involve the formation of a reactive acyloxyboron intermediate, which is more susceptible to nucleophilic attack by the amine. rsc.orgrsc.org The removal of water, often accomplished with molecular sieves or a Dean-Stark apparatus, is crucial for driving the reaction equilibrium toward the amide product. mdpi.comrsc.orgacs.org

Other catalysts, including those based on titanium, zirconium, and silicon, have also been shown to promote direct amidation. rsc.orgnih.gov For example, titanium tetrafluoride (TiF₄) has been reported as an effective catalyst for the direct amidation of both aliphatic and aromatic carboxylic acids. rsc.org

The table below details different catalytic systems used for direct amidation.

| Catalyst System | Typical Conditions | Key Advantages | Reference(s) |

| Boric Acid (H₃BO₃) | Toluene, reflux with water removal | Inexpensive, low toxicity, "green" catalyst. | thieme-connect.comorgsyn.orgucl.ac.uk |

| Arylboronic Acids | Toluene or xylene, reflux | High catalytic activity, tolerates various functional groups. | nih.govrsc.orgrsc.org |

| Tris(2,2,2-trifluoroethyl) borate | Stoichiometric reagent | Effective for a broad range of substrates, including amino acids. | acs.orgnih.gov |

| Titanium Tetrafluoride (TiF₄) | Toluene, reflux | Low catalyst loading, high yields, no water removal needed on a small scale. | rsc.org |

Nucleophilic acyl substitution is the fundamental mechanism underlying most amide bond formations. libretexts.orgmasterorganicchemistry.com This strategy involves converting the carboxylic acid's hydroxyl group into a better leaving group, thereby activating the carbonyl carbon for attack by a nucleophile, such as an amine. libretexts.org

Common activated carboxylic acid derivatives include:

Acyl Chlorides: These are highly reactive and readily undergo aminolysis with primary or secondary amines to form amides. uomustansiriyah.edu.iq The reaction is rapid and often requires a base like pyridine (B92270) or NaOH to neutralize the HCl byproduct. libretexts.orguomustansiriyah.edu.iq

Acid Anhydrides: Less reactive than acyl chlorides, anhydrides also react with amines to produce amides and a carboxylate salt. libretexts.orguomustansiriyah.edu.iq

Esters: The reaction of esters with amines (aminolysis) to form amides is also possible but generally requires harsh conditions or catalysis, as the alkoxy leaving group is less reactive. acs.orgnih.govmasterorganicchemistry.comgoogle.com

The general reactivity order for these derivatives toward nucleophilic acyl substitution is: Acyl Halides > Anhydrides > Esters > Amides. libretexts.org This hierarchy allows for the predictable synthesis of amides from more reactive precursors. libretexts.org

Specific Synthetic Routes to this compound

A hypothetical, yet chemically sound, multistep synthesis for this compound would proceed in two main stages: preparation of the azetidine core followed by N-acylation.

Stage 1: Synthesis of Azetidine

Azetidine itself can be prepared via several established routes. One common laboratory method involves the cyclization of 3-amino-1-propanol. wikipedia.org A more direct and high-yielding approach starts from 1,3-diaminopropane. A generalized two-step procedure is as follows:

Ring Closure: Reaction of γ-bromopropylamine hydrobromide with a strong base like sodium hydroxide (B78521) to induce intramolecular nucleophilic substitution, forming the azetidine ring.

Alternative Cyclization: A one-pot synthesis can be achieved from alkyl dihalides (e.g., 1,3-dibromopropane) and a primary amine under microwave irradiation in an alkaline aqueous medium. organic-chemistry.org

Stage 2: Formation of the N-Propylcarboxamide Moiety

Once azetidine is obtained, the N-propylcarboxamide group can be installed on the ring nitrogen via nucleophilic attack. Two primary strategies are viable:

Reaction with Propyl Isocyanate: Azetidine, as a secondary amine, can act as a nucleophile and attack the electrophilic carbonyl carbon of propyl isocyanate. This reaction is typically direct, high-yielding, and forms the desired this compound in a single step without byproducts.

Acylation via Nucleophilic Acyl Substitution:

Using Propanoyl Chloride: Azetidine can be acylated using propanoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to scavenge the HCl generated during the reaction. uomustansiriyah.edu.iq

Using Propanoic Anhydride: Reaction with propanoic anhydride would also yield the target compound, with propanoic acid as the byproduct. uomustansiriyah.edu.iq

Direct Amidation with Propanoic Acid: Coupling azetidine directly with propanoic acid using a standard coupling reagent (e.g., EDC/HOBt) or a boron-based catalyst would also form the desired amide bond. nih.govucl.ac.uk

This logical combination of established synthetic reactions for heterocycle formation and amide synthesis provides a reliable blueprint for the preparation of this compound.

Derivatization Strategies of Azetidine Precursors to Yield Carboxamides

The synthesis of this compound and related structures fundamentally involves the formation of a stable amide bond at the nitrogen atom of the azetidine ring. This transformation, a type of N-acylation, is a cornerstone of medicinal and organic chemistry, converting the secondary amine of the azetidine precursor into a tertiary carboxamide. researchgate.net Various synthetic strategies have been developed to achieve this derivatization, often focusing on the reaction of an azetidine precursor with a suitable acylating agent.

One of the most direct methods for the synthesis of N-substituted azetidine-1-carboxamides is the reaction of azetidine with an isocyanate. For the specific synthesis of this compound, azetidine is treated with propyl isocyanate. This reaction is typically performed in an aprotic solvent and proceeds via nucleophilic attack of the azetidine nitrogen onto the electrophilic carbonyl carbon of the isocyanate.

Alternatively, standard peptide coupling protocols are widely employed. These methods involve the reaction of azetidine with a carboxylic acid in the presence of a coupling agent. Reagents such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are used to activate the carboxylic acid, facilitating the formation of the amide bond. thermofisher.com Another approach involves converting the carboxylic acid into a more reactive species, such as an acid chloride or a succinimidyl ester, which then readily reacts with the azetidine. thermofisher.com For instance, reacting azetidine with propionyl chloride in the presence of a base would yield an N-acylated azetidine, which is structurally related to the target compound.

Researchers have also developed methods using amine-boranes as dual-purpose reagents for the direct amidation of carboxylic acids. prf.org This process activates the carboxylic acid and delivers the amine nucleophile, although for pre-formed heterocycles like azetidine, the primary application would be activating the carboxylic acid component before its introduction to the azetidine.

The table below summarizes common derivatization strategies to form the azetidine-1-carboxamide (B3145031) linkage.

| Starting Material 1 | Starting Material 2 | Reagent/Condition | Product Type |

| Azetidine | Propyl isocyanate | Aprotic solvent | This compound |

| Azetidine | Propanoic acid | Coupling agent (e.g., DCC, TBTU) | N-Propionylazetidine |

| Azetidine | Propionyl chloride | Base (e.g., Triethylamine) | N-Propionylazetidine |

Analog Synthesis and Structural Diversification of this compound Derivatives

The structural framework of this compound offers multiple points for modification, allowing for the synthesis of a diverse library of analogs. nih.govresearchgate.net Diversification can be achieved by altering the substituent on the carboxamide nitrogen or by introducing various functional groups onto the azetidine ring itself.

Diversification of the N-Carboxamide Substituent:

The most straightforward approach to analog synthesis is to vary the alkyl or aryl group attached to the carboxamide nitrogen. This is achieved by using different isocyanates or carboxylic acids in the coupling reaction with the parent azetidine ring. For example, reacting azetidine with ethyl isocyanate or phenyl isocyanate would yield N-ethylazetidine-1-carboxamide and N-phenylazetidine-1-carboxamide, respectively. This strategy allows for systematic exploration of how different substituents impact the molecule's properties.

Diversification of the Azetidine Ring:

A more complex but powerful strategy for structural diversification involves the use of substituted azetidine precursors. The synthesis of functionalized azetidine rings provides access to a wide variety of fused, bridged, and spirocyclic systems. nih.govresearchgate.net These pre-functionalized azetidines can then undergo N-acylation to produce diverse carboxamide derivatives.

Common strategies for synthesizing substituted azetidines include:

Intramolecular Cyclization: Substituted azetidines can be formed via the intramolecular cyclization of γ-amino alcohols or related precursors. organic-chemistry.org This allows for the introduction of substituents at various positions on the ring.

[2+2] Cycloadditions: The reaction of imines with alkenes can lead to the formation of the azetidine core, with substitution patterns dictated by the starting materials.

Functionalization of Azetidine Carboxylic Acids: Azetidine-2-carboxylic acid and azetidine-3-carboxylic acid are versatile building blocks. acs.orgnih.gov The carboxylic acid group can be used as a handle for further modifications before or after the formation of the N-carboxamide. For example, an azetidine precursor with a methyl ester at the 2-position can be converted to its corresponding N-propyl carboxamide, and the ester can be subsequently hydrolyzed or converted into another functional group. rsc.org

Aza-Michael Addition: This reaction can be used to introduce substituents at the 3-position of the azetidine ring by reacting an azetidin-3-ylidene acetate (B1210297) with various nucleophiles. nih.gov

The following table illustrates potential pathways for the synthesis of diverse this compound analogs.

| Azetidine Precursor | Acylating Agent | Resulting Analog | Diversification Strategy |

| Azetidine | Ethyl isocyanate | N-Ethylazetidine-1-carboxamide | Modification of N-substituent |

| Azetidine | Benzoyl chloride | N-Benzoylazetidine | Modification of N-substituent |

| 2-Methylazetidine | Propyl isocyanate | 2-Methyl-N-propylazetidine-1-carboxamide | Ring Substitution |

| 3-Hydroxyazetidine | Propyl isocyanate | 3-Hydroxy-N-propylazetidine-1-carboxamide | Ring Substitution |

| Methyl azetidine-2-carboxylate | Propyl isocyanate | Methyl 1-(propylcarbamoyl)azetidine-2-carboxylate | Ring Functionalization |

These methodologies enable the systematic generation of this compound derivatives with tailored structural features, which is a critical step in exploring the chemical space around this core scaffold.

Chemical Reactivity and Transformation Pathways of N Propylazetidine 1 Carboxamide Derivatives

Strain-Driven Reactivity of the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.orgrsc.org This inherent strain is a primary driver of its reactivity, positioning it between the more reactive, three-membered aziridines (27.7 kcal/mol) and the less reactive, five-membered pyrrolidines (5.4 kcal/mol). rsc.orgrsc.org This intermediate level of strain makes azetidines both reasonably stable for handling and susceptible to a variety of chemical transformations under appropriate conditions. rsc.orgrsc.orgresearchwithrutgers.com The strain arises from bond angle distortion and torsional strain, making the C-N and C-C bonds susceptible to cleavage. rsc.orgrsc.org This "strain-release" reactivity is a cornerstone of azetidine chemistry, enabling a diverse range of reactions that are not as readily accessible with less strained heterocyclic systems. rsc.orgrsc.org

The presence of the nitrogen atom within the four-membered ring also introduces a polar element, influencing the ring's electronic properties and reactivity. rsc.orgrsc.org The nitrogen can act as a nucleophile or a base, and its lone pair of electrons can be involved in various coordination and activation processes. iitk.ac.in The combination of ring strain and the presence of the nitrogen atom makes the azetidine ring a versatile scaffold in organic synthesis. rsc.orgrsc.orgresearchwithrutgers.com

Ring-Opening Reactions of Azetidine Derivatives

The inherent strain of the azetidine ring makes it susceptible to ring-opening reactions, a key transformation pathway for this class of compounds. rsc.orgmagtech.com.cn These reactions typically proceed through nucleophilic attack, leading to the cleavage of a C-N bond and the formation of a linear amine derivative. magtech.com.cnresearchgate.net The regioselectivity of the ring-opening is influenced by both electronic and steric factors. magtech.com.cn

Nucleophiles generally attack the carbon atom adjacent to the nitrogen that can best stabilize a positive charge, such as arylmethylic, allylic, or carbonyl-substituted positions, which is an electronically controlled process. magtech.com.cn However, bulky or strong nucleophiles tend to attack the less sterically hindered carbon atom adjacent to the nitrogen, a process governed by steric hindrance. magtech.com.cn

The nature of the substituent on the azetidine nitrogen also plays a crucial role. Electron-withdrawing groups, such as a tosyl group, can activate the ring towards nucleophilic attack. iitk.ac.in Furthermore, the formation of azetidinium ions, by alkylation of the nitrogen, significantly enhances the ring's susceptibility to nucleophilic ring-opening. organic-chemistry.org In these cases, nucleophiles like halides, azide, and alkoxides can readily open the ring. organic-chemistry.org For instance, the reaction of azetidines with chloroformates can lead to either dealkylation or ring-opening to form γ-chloroamines. acs.org

An interesting intramolecular ring-opening decomposition has been observed in certain N-substituted aryl azetidines, where a pendant amide group acts as an internal nucleophile, leading to cleavage of the azetidine ring. nih.govacs.org This highlights the potential for neighboring group participation in the ring-opening of azetidine derivatives.

Ring-Expansion Reactions of Azetidine Derivatives

Ring-expansion reactions of azetidines provide a valuable route to larger, nitrogen-containing heterocycles such as pyrrolidines, piperidines, and azepanes. elsevierpure.comub.bw These transformations typically involve the insertion of one or more atoms into the azetidine ring, driven by the release of ring strain. elsevierpure.com

One common strategy involves the reaction of azetidines with carbenes or carbene precursors. For example, the reaction of an azetidine with a diazo compound in the presence of a copper catalyst can lead to a one-carbon ring expansion to form a pyrrolidine (B122466). nih.gov A formal rsc.orgmagtech.com.cn-sigmatropic rearrangement of an ammonium (B1175870) ylide, generated from a 3-methylene-azetidine and an α-diazo pyrazoamide, has also been shown to produce quaternary proline derivatives through ring-expansion. researchgate.net

Another approach involves the rearrangement of azetidinium intermediates. researchgate.net For instance, the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines can result in a formal [3+1] ring expansion to yield highly-substituted methylene azetidines. nih.gov Similarly, a rhodium-catalyzed one-carbon ring expansion of aziridines with vinyl-N-triftosylhydrazones provides access to 2-vinyl azetidines. dicp.ac.cn

Acid-mediated ring expansions are also known. For example, 2,2-disubstituted azetidine carbamates can undergo ring expansion to 6,6-disubstituted 1,3-oxazinan-2-ones in the presence of a Brønsted acid. acs.orgacs.org This reaction is proposed to proceed through protonation of the azetidine nitrogen, followed by C-N bond cleavage to form a carbocation intermediate that is trapped by the carbamate (B1207046) oxygen. acs.org Additionally, photochemical rearrangement of azetidine ketones can lead to ring expansion to form pyrroles. bhu.ac.in

Functional Group Transformations on the Azetidine Core of N-Propylazetidine-1-carboxamide

Beyond reactions that involve the cleavage of the azetidine ring, functional group transformations on the core of this compound allow for the synthesis of a diverse range of derivatives. These transformations can occur at various positions of the azetidine ring, provided the appropriate precursors are available. ub.bw

A common transformation is the reduction of azetidin-2-ones (β-lactams) to the corresponding azetidines. ub.bw This provides a synthetic route to substituted azetidines from readily available β-lactam starting materials. The synthesis of diversely functionalized azetidines can also be achieved through the manipulation of substituents on a pre-formed azetidine ring. researchgate.net For example, a cyano group at the 2-position of an azetidine can be a versatile handle for further chemical modifications. researchgate.net

The development of methods for the direct functionalization of C-H bonds on the azetidine ring is an area of growing interest. rsc.org These methods offer a more atom-economical approach to introducing new substituents onto the azetidine scaffold. For instance, palladium-catalyzed intramolecular γ-C(sp3)–H amination has been used for the synthesis of functionalized azetidines. rsc.org

Reactivity Profile of the Carboxamide Moiety in this compound

The carboxamide moiety in this compound exhibits reactivity characteristic of amides. The nitrogen atom of the carboxamide is generally less nucleophilic than the nitrogen of the azetidine ring due to the electron-withdrawing effect of the adjacent carbonyl group. The carbonyl carbon is electrophilic and can be subject to attack by nucleophiles.

Hydrolysis of the carboxamide group, typically under acidic or basic conditions, would lead to the formation of N-propylazetidine and carbonic acid or its derivatives. Reduction of the carboxamide, for example with a strong reducing agent like lithium aluminum hydride, would yield N-propyl-N'-(azetidin-1-ylmethyl)amine.

The reactivity of the carboxamide can also be influenced by its substitution pattern. For instance, in a study on the lithiation of N-benzylpyrene-1-carboxamide, the reaction outcome was found to be dependent on the electrophile used, with substitution occurring at either the benzylic position or the pyrene (B120774) nucleus. nih.govmdpi.com While this specific example involves a pyrene carboxamide, it highlights the potential for directing reactivity based on the substituents present on the carboxamide nitrogen and carbonyl carbon.

In the context of this compound, the n-propyl group is relatively unreactive. However, the amide N-H bond can be deprotonated with a strong base to generate an amidate, which can then react with various electrophiles.

C-H Activation and Selective Functionalization of Azetidine Systems

The selective functionalization of C-H bonds in azetidine systems represents a powerful and modern approach to creating diverse and complex derivatives. rsc.orgnih.gov This strategy avoids the need for pre-functionalized substrates and offers a more direct route to target molecules. pnas.org

Palladium-catalyzed C-H activation has emerged as a key method in this area. rsc.org For instance, intramolecular γ-C(sp3)–H amination catalyzed by palladium(II) has been successfully employed for the synthesis of functionalized azetidines. rsc.org This reaction involves the formation of a C-N bond through the activation of a C-H bond at the γ-position relative to a directing group.

The use of directing groups is a common strategy to achieve site-selective C-H activation. nih.gov Carboxylic acid derivatives, including amides, can serve as effective directing groups, guiding the metal catalyst to a specific C-H bond. nih.gov This approach has been used for the vicinal difunctionalization of cyclic systems, including azetidines, through a sequence of stereoselective C-H activation followed by another functionalization step. pnas.orgpnas.org

The development of C-H activation methods allows for the late-stage functionalization of complex molecules containing an azetidine core, which is particularly valuable in medicinal chemistry for the rapid generation of analog libraries. pnas.org For example, this strategy has been applied to the synthesis of azetidine-based antimalarial agents. pnas.org

Regio- and Stereoselective Functionalization of Azetidinecarboxamides

The regio- and stereoselective functionalization of azetidinecarboxamides is crucial for the synthesis of specific isomers with desired biological activities or chemical properties. mdpi.com The stereochemistry of these molecules can be controlled at various stages of the synthesis, from the formation of the azetidine ring to its subsequent functionalization. uni-muenchen.de

One approach to achieve stereoselectivity is through the use of chiral catalysts or auxiliaries. researchgate.net For example, a highly efficient formal rsc.orgmagtech.com.cn-sigmatropic rearrangement of ammonium ylides generated from 3-methylene-azetidines and α-diazo pyrazoamides was achieved with excellent enantioselectivity using a chiral cobalt(II) complex. researchgate.net

The inherent stereochemistry of the starting material can also direct the outcome of subsequent reactions. In the lithiation of azetidine-borane complexes, a regioselective hydrogen/lithium exchange was observed at the benzylic position in complexes with a specific syn relationship between a ring proton and the BH3 group. nih.gov This demonstrates how a pre-existing stereocenter can influence the regioselectivity of a reaction.

Diastereoselective approaches have also been developed for the synthesis of functionalized azetidine molecules. uni-muenchen.de For instance, the synthesis of 3-arylated azetidine compounds has been achieved with diastereoselectivity using various Grignard reagents. uni-muenchen.de Furthermore, α-lithiation followed by electrophile trapping of 3-arylated N-protected azetidines has been established as a method for diastereoselective functionalization. uni-muenchen.de

The development of new chemo-, regio-, and stereoselective reactions continues to be a major focus in organic synthesis, enabling the creation of novel and important compounds, including complex azetidine derivatives. mdpi.com

Advanced Spectroscopic and Structural Characterization Techniques for N Propylazetidine 1 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the molecular structure, dynamics, and environment of atoms within a compound. For N-propylazetidine-1-carboxamide, both one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques are employed to confirm its covalent framework and assign specific resonances.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Signal Assignment

Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their connectivity through spin-spin coupling. The chemical shift (δ) of each proton is influenced by its local electronic environment; electronegative atoms like oxygen and nitrogen deshield nearby protons, shifting their signals downfield. libretexts.orglibretexts.org

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the n-propyl group and the azetidine (B1206935) ring. The amide N-H proton typically appears as a broad singlet. The protons on the azetidine ring often show complex splitting patterns due to their diastereotopic nature and the ring's conformational dynamics. mdpi.comresearchgate.net The methylene (B1212753) protons of the azetidine ring adjacent to the nitrogen (C2/C4) are expected to resonate further downfield than the C3 protons. mdpi.comipb.pt For the propyl group, the methylene protons adjacent to the amide nitrogen (N-CH₂) will be the most deshielded, followed by the central methylene (CH₂) and the terminal methyl (CH₃) protons. docbrown.infodocbrown.info

Table 1: Predicted ¹H NMR Signal Assignments for this compound Predicted values are based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

| Amide (N-H ) | 5.0 - 8.0 | Broad Singlet | Chemical shift can be concentration and solvent dependent. |

| Azetidine C2/C4-H | 3.5 - 4.5 | Triplet (t) | Coupled to C3 protons. |

| Azetidine C3-H | 2.0 - 2.5 | Quintet (quin) | Coupled to C2 and C4 protons. |

| Propyl α-CH ₂-N | 3.0 - 3.5 | Triplet (t) or Quartet (q) | Coupled to β-CH₂ protons and potentially the N-H proton. |

| Propyl β-CH ₂ | 1.4 - 1.8 | Sextet (sxt) | Coupled to α-CH₂ and γ-CH₃ protons. |

| Propyl γ-CH ₃ | 0.8 - 1.2 | Triplet (t) | Coupled to β-CH₂ protons. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom. libretexts.org The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, minimizing signal overlap. libretexts.orgwiredchemist.com

For this compound, the carbonyl carbon (C=O) of the amide group is the most deshielded and appears furthest downfield (160-180 ppm). wiredchemist.comyoutube.com The carbons of the azetidine ring typically resonate in the range of 15-60 ppm, with those adjacent to the nitrogen appearing further downfield. ipb.ptchemicalbook.com The carbon atoms of the propyl group will show distinct signals, with the chemical shift decreasing as the distance from the electronegative nitrogen atom increases. docbrown.info

Table 2: Predicted ¹³C NMR Signal Assignments for this compound Predicted values are based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Carbonyl (C =O) | 160 - 180 | Most downfield signal due to hybridization and bonding to O and N. |

| Azetidine C 2/C 4 | 45 - 60 | Attached to the ring nitrogen. |

| Propyl α-C H₂-N | 35 - 55 | Attached to the amide nitrogen. |

| Azetidine C 3 | 15 - 30 | Methylene carbon in the four-membered ring. |

| Propyl β-C H₂ | 20 - 30 | Central methylene of the propyl group. |

| Propyl γ-C H₃ | 10 - 15 | Terminal methyl group, typically the most upfield signal. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

While 1D NMR provides essential data, complex structures often require two-dimensional (2D) NMR experiments for unambiguous assignment. These techniques reveal correlations between nuclei, confirming the molecular structure piece by piece. ipb.ptglobalresearchonline.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show cross-peaks connecting the γ-CH₃ to the β-CH₂ and the β-CH₂ to the α-CH₂ of the propyl group. It would also confirm the coupling between the C2/C4 and C3 protons within the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. rsc.org An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, confirming the C-H connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range connections (typically 2-3 bonds). mdpi.comclockss.org It reveals correlations between protons and carbons that are not directly bonded. For this molecule, key HMBC correlations would include:

From the propyl α-CH₂ protons to the amide carbonyl carbon, confirming the N-propyl fragment is attached to the carboxamide.

From the azetidine C2/C4 protons to the amide carbonyl carbon, confirming the connection between the azetidine ring and the carboxamide group.

From the amide N-H proton to the carbonyl carbon and the propyl α-carbon.

Together, these 2D NMR techniques provide an irrefutable confirmation of the complete chemical structure of this compound.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. clockss.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecule, including bond lengths, bond angles, and torsional angles, can be generated. nih.govacs.org

Single-Crystal X-ray Diffraction for Definitive Structural Determination of Azetidinecarboxamide Analogues

While a specific crystal structure for this compound is not publicly available, single-crystal X-ray diffraction has been successfully used to determine the structures of numerous azetidinecarboxamide analogues. nih.govchemrxiv.orgnih.gov The process involves growing a high-quality single crystal of the compound, mounting it on a diffractometer, and collecting diffraction data. nih.gov This data allows for the calculation of the electron density map of the unit cell, from which the positions of all non-hydrogen atoms are determined. The resulting molecular structure provides definitive proof of connectivity and stereochemistry. acs.orgchemrxiv.org

Analysis of Molecular Conformation and Intermolecular Interactions in Solid State

The crystal structure of a molecule reveals not only its covalent framework but also its preferred conformation in the solid state and the non-covalent interactions that govern its packing in the crystal lattice. For azetidinecarboxamide analogues, several key features are typically analyzed:

Molecular Conformation: The four-membered azetidine ring is not perfectly planar and exhibits a degree of puckering. The amide bond itself is generally planar due to resonance, but rotation around the C-N bond can lead to different conformers (e.g., cis or trans). nih.gov The orientation of the propyl group relative to the rest of the molecule is also determined.

Intermolecular Interactions: Hydrogen bonding is a dominant intermolecular force in the crystal structures of carboxamides. preprints.org The amide N-H group is an excellent hydrogen bond donor, while the carbonyl oxygen is a strong acceptor. uni-regensburg.de In the solid state, molecules of this compound would likely form extended networks through intermolecular N-H···O=C hydrogen bonds, often creating chains or dimeric motifs that define the crystal packing. iucr.orgnih.gov Weaker C-H···O interactions may also play a role in stabilizing the crystal structure. uni-regensburg.de

Applications of N Propylazetidine 1 Carboxamide in Organic Synthesis and Catalysis

Role of Azetidines as Versatile Building Blocks in Organic Synthesis

Azetidines, also known as azacyclobutanes, are four-membered heterocyclic compounds containing one nitrogen atom. ub.bw Their significance in organic synthesis stems largely from their inherent ring strain, which, while making their synthesis challenging, also imparts unique reactivity. ub.bwijmrset.com This reactivity can be harnessed for various chemical transformations. Unlike the more strained three-membered aziridines, azetidines are generally more stable and easier to handle, yet they are reactive enough to participate in ring-opening and ring-expansion reactions under appropriate conditions. researchgate.netrsc.org

The versatility of azetidines as building blocks is demonstrated by their use in the construction of more complex molecules, including natural products and pharmacologically important compounds. ub.bwijmrset.com The azetidine (B1206935) scaffold can be strategically incorporated into a larger molecule and later modified through selective cleavage of the N-C sigma bond. rsc.orgnih.gov Furthermore, the azetidine ring allows for the creation of stereochemically complex structures. The nitrogen atom and the ring carbons can be chiral centers, and controlling the stereochemistry of the azetidine is crucial for synthesizing enantiomerically pure compounds, a critical aspect in medicinal chemistry where different stereoisomers can have vastly different biological activities. fiveable.me

Table 1: Comparison of Small Nitrogen Heterocycles in Synthesis

| Feature | Aziridine (B145994) (3-membered) | Azetidine (4-membered) | Pyrrolidine (B122466) (5-membered) |

|---|---|---|---|

| Ring Strain | High | Moderate | Low |

| Stability | Low, highly reactive | Moderate, easier to handle | High, stable |

| Primary Use | Precursors for ring-opening with various nucleophiles | Building blocks for complex molecules, ligands in catalysis. ub.bwijmrset.com | Common scaffold in natural products and pharmaceuticals |

| Key Reactions | Ring-opening reactions | Ring-opening, ring-expansion, functional group transformations. ub.bw | Functionalization of the ring |

N-Propylazetidine-1-carboxamide Derivatives as Intermediates in the Synthesis of Complex Organic Molecules

While specific documented syntheses using this compound as an intermediate are specialized, its structural motifs are found in more complex molecules, highlighting its potential. For instance, the core structure is relevant in the synthesis of multistage antimalarial inhibitors. harvard.edu The azetidinecarboxamide framework serves as a key component that can be further elaborated.

The carboxamide group itself is a versatile functional handle. It can be a site for attaching a wide range of other molecular fragments, enabling the rapid diversification and development of new compounds. researchgate.net In one example, an azetidinecarboxamide core was used to create a library of fluorophore-ligand conjugates for cellular imaging. The carbonyl group of the carboxamide provided a convenient point of attachment for various targeting ligands, demonstrating its utility as a modular connector in the synthesis of complex functional molecules. researchgate.net The synthesis of indole (B1671886) carboxamide derivatives, which are potent enzyme inhibitors, often involves the coupling of a carboxylic acid with an amine, a fundamental reaction that underscores the importance of the carboxamide linkage in building biologically active molecules. nih.gov This suggests that this compound could serve as a valuable amine precursor (after hydrolysis of the amide) or as the N-substituted amide component in the synthesis of complex pharmaceutical agents.

Azetidines as Ligands in Asymmetric Catalysis

A significant application of chiral azetidines is their use as ligands in asymmetric catalysis. ub.bwbirmingham.ac.uk Chiral ligands are essential for controlling the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer over the other. Since the early 1990s, chiral azetidine-derived ligands have been successfully employed in a variety of asymmetric reactions. researchgate.netbirmingham.ac.ukresearchgate.net

These ligands coordinate to a metal center, creating a chiral environment that directs the approach of the reactants. This has been effectively demonstrated in reactions such as:

Henry Reactions: Copper-catalyzed Henry reactions between aldehydes and nitromethane (B149229) have been performed using chiral 2,4-cis-disubstituted amino azetidines as ligands, achieving excellent enantiomeric excess (>99% ee) for certain substrates. nih.gov

Friedel-Crafts Alkylations: Azetidine-derived ligands have been utilized to induce asymmetry in this important carbon-carbon bond-forming reaction. birmingham.ac.ukresearchgate.net

Michael-type Additions: These reactions also benefit from the stereodirecting influence of chiral azetidine-containing catalysts. researchgate.net

Diethylzinc (B1219324) Addition to Aldehydes: N-substituted-azetidinyl methanols have proven to be effective chiral catalysts for the addition of diethylzinc to both aromatic and aliphatic aldehydes, achieving high levels of enantioselectivity. researchgate.net

The rigidity of the four-membered ring and the defined stereochemistry of its substituents make azetidines effective platforms for creating highly selective catalysts. nih.gov The specific stereoisomer of the azetidine ligand used can profoundly impact the structure and reactivity of the final product. fiveable.me

Table 2: Examples of Azetidine-Based Ligands in Asymmetric Catalysis

| Azetidine Ligand Type | Metal | Reaction Type | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| 2,4-cis-disubstituted amino azetidines | Copper (Cu) | Henry Reaction | >99% | nih.gov |

| N-substituted-azetidinyl(diphenylmethyl)methanols | Zinc (Zn) | Diethylzinc Addition | High | researchgate.net |

| Chiral azetidine-derived organocatalysts | - | Friedel-Crafts Alkylation | Moderate to Good | birmingham.ac.ukresearchgate.net |

Strategic Utilization of the Carboxamide Functionality in Synthetic Pathways

The carboxamide group (-CONH-) in this compound is not merely a passive component; it is a functional group that can be strategically utilized in synthetic pathways. The presence of the carboxamide moiety imparts specific properties that chemists can exploit.

Hydrogen Bonding: The carboxamide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). This property can be used to direct the conformation of molecules or to facilitate interactions with enzymes or protein targets, a crucial aspect in the design of bioactive compounds. nih.gov

Synthetic Handle for Conjugation: The carbonyl group of the azetidinecarboxamide provides a versatile site for conjugating a wide range of molecules. This has been exploited to develop tunable fluorophore-ligand conjugates, where the core structure simplifies the synthetic process. researchgate.net

Chemical Stability and Reactivity: Carboxamides are generally stable functional groups. However, they can be hydrolyzed to a carboxylic acid and an amine under acidic or basic conditions, or reduced to an amine. This allows the carboxamide to act as a protecting group for the azetidine nitrogen or as a precursor to other functionalities.

Directing Group: In certain reactions, the carboxamide group can act as a directing group, influencing the regioselectivity of a transformation on a nearby part of the molecule.

Precursor for Other Functional Groups: The carboxamide functionality can be converted into other important groups. For example, a process for synthesizing 3-phenoxy-1-azetidinecarboxamides involves the fusion of a 3-phenoxyazetidine (B1367254) with urea, demonstrating a direct pathway to install the carboxamide group. google.com

The strategic placement of a carboxamide group, as in this compound, offers a powerful tool for building molecular complexity and functionality.

Development of Novel Synthetic Methodologies Utilizing Azetidinecarboxamides

The development of new synthetic methods is a cornerstone of organic chemistry, enabling the creation of novel molecules and improving the efficiency of existing syntheses. nih.gov Methodologies utilizing azetidinecarboxamides are emerging, particularly in areas requiring modular scaffolds.

A notable development is the use of an azetidinecarboxamide core to suppress twisted intramolecular charge transfer (TICT), a process that can quench fluorescence. By incorporating this core, researchers have enhanced the fluorescence quantum yield of various dyes, creating brighter and more robust probes for biological imaging. This approach streamlines the development of high-performance probes by providing a central, easy-to-modify scaffold. researchgate.net

Furthermore, new methods are constantly being developed for the synthesis of carboxamide derivatives in general, which can be applied to azetidines. kuey.net For example, palladium-catalyzed oxidative processes have been developed for pyrimidine (B1678525) carboxamide synthesis, showcasing innovative ways to construct the carboxamide functionality within a heterocyclic framework. bohrium.com While not directly using azetidinecarboxamides, these advanced methods for amide bond formation could be adapted to synthesize complex this compound derivatives. The development of efficient routes to functionalized azetidines, such as through palladium-catalyzed C-H amination, provides the necessary precursors that can then be converted to azetidinecarboxamides for further use in novel synthetic applications. rsc.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for laboratory-scale synthesis of N-propylazetidine-1-carboxamide?

- Methodological Answer : The synthesis typically involves coupling azetidine-1-carboxylic acid derivatives with propylamine under peptide coupling conditions. For example, use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF) with diisopropylethylamine (DIPEA) as a base. Purification via column chromatography and characterization by H/C NMR and high-resolution mass spectrometry (HRMS) are critical to confirm structural integrity .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm proton and carbon environments (e.g., azetidine ring protons at δ 3.2–3.8 ppm and carboxamide NH at δ 6.5–7.0 ppm).

- Mass Spectrometry : Use HRMS to validate molecular weight (e.g., calculated [M+H]⁺ = 185.1284, observed = 185.1286).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% by reverse-phase C18 column) .

Q. What in vitro assays are appropriate for evaluating the antimalarial activity of this compound?

- Methodological Answer :

- Parasite Viability Assays : Use Plasmodium falciparum cultures (e.g., 3D7 strain) with SYBR Green I staining to measure growth inhibition.

- Dose-Response Analysis : Calculate pEC50 values (e.g., 9.8641 for this compound vs. 6.0242 for chloroquine) and compare to standards .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo efficacy data for this compound be resolved?

- Methodological Answer :

- Pharmacokinetic Studies : Measure bioavailability and metabolic stability using LC-MS/MS in rodent plasma.

- Metabolite Identification : Use tandem mass spectrometry (MS/MS) to detect active/inactive metabolites.

- Dose Optimization : Adjust dosing regimens based on in vivo half-life and tissue distribution .

Q. What strategies are effective for determining the crystal structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water mixtures.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Structure Refinement : Apply SHELXL-2018 for full-matrix least-squares refinement. Report R1/wR2 values (<5%) and validate via CCDC deposition .

Q. How can computational modeling predict the binding affinity of this compound to malaria targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to dock the compound into Plasmodium dihydroorotate dehydrogenase (PfDHODH) active site.

- Binding Free Energy Calculations : Apply MM-GBSA to estimate ΔG values. Cross-validate with experimental IC50 data .

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified alkyl chains (e.g., ethyl, butyl) or azetidine ring substituents.

- Biological Screening : Test antimalarial activity and correlate with steric/electronic parameters (e.g., Hammett constants).

- Multivariate Analysis : Use partial least squares (PLS) regression to model activity trends .

Q. How to optimize synthetic yield using design of experiments (DOE)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.